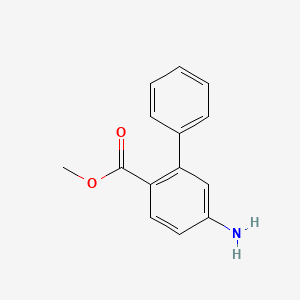

5-Amino-biphenyl-2-carboxylic acid methyl ester

Description

Properties

IUPAC Name |

methyl 4-amino-2-phenylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2/c1-17-14(16)12-8-7-11(15)9-13(12)10-5-3-2-4-6-10/h2-9H,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCQJWALJLIKPAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501262876 | |

| Record name | Methyl 5-amino[1,1′-biphenyl]-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501262876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51990-95-5 | |

| Record name | Methyl 5-amino[1,1′-biphenyl]-2-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51990-95-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 5-amino[1,1′-biphenyl]-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501262876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 5-Amino-biphenyl-2-carboxylic acid methyl ester

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides an in-depth exploration of the synthetic pathways leading to 5-Amino-biphenyl-2-carboxylic acid methyl ester, a valuable building block in medicinal chemistry and materials science. We will delve into the strategic considerations behind a highly efficient and practical synthetic route, focusing on the rationale for methodological choices, detailed experimental protocols, and the underlying chemical principles. The core of this guide centers on a two-step sequence: a Suzuki-Miyaura cross-coupling to construct the biphenyl backbone, followed by the reduction of a nitro group to the target amine. This approach is favored for its high yields, functional group tolerance, and scalability.

Introduction: The Significance of 5-Amino-biphenyl-2-carboxylic acid methyl ester

5-Amino-biphenyl-2-carboxylic acid methyl ester and its derivatives are privileged scaffolds in drug discovery and development. The biphenyl motif is a common feature in a wide range of biologically active molecules, imparting conformational rigidity and enabling diverse interactions with biological targets. The presence of both an amino group and a carboxylic acid ester provides versatile handles for further chemical elaboration, making this compound a key intermediate in the synthesis of complex pharmaceuticals. For instance, derivatives of this scaffold have been investigated for their potential as inhibitors of various enzymes and as ligands for G-protein coupled receptors.

Retrosynthetic Analysis and Strategic Planning

A logical retrosynthetic disconnection of the target molecule points to two primary strategies for constructing the biphenyl core:

-

Strategy A: C-C Bond Formation: This involves forming the bond between the two phenyl rings. The Suzuki-Miyaura, Stille, and Ullmann couplings are prominent examples of reactions that can achieve this transformation.[1]

-

Strategy B: C-N Bond Formation: This approach would involve the coupling of a pre-formed biphenyl system with an amine or an amine equivalent. The Buchwald-Hartwig amination is a powerful tool for this type of transformation.[2]

For the synthesis of 5-Amino-biphenyl-2-carboxylic acid methyl ester, Strategy A is generally preferred due to the ready availability of the necessary starting materials and the robustness of modern cross-coupling reactions. Among the C-C bond formation methods, the Suzuki-Miyaura cross-coupling reaction stands out for its mild reaction conditions, high functional group tolerance, and the use of generally non-toxic and stable boronic acid reagents.[3][4]

The amino group can be introduced either before or after the biphenyl ring formation. Introducing it as a nitro group offers several advantages. The nitro group is a strong electron-withdrawing group, which can facilitate certain electrophilic aromatic substitution reactions if needed, and it is a stable functional group that is compatible with the conditions of many cross-coupling reactions. Subsequently, the nitro group can be reliably and chemoselectively reduced to the desired amine.[5][6]

Therefore, a robust and efficient synthetic route involves:

-

Esterification of a commercially available carboxylic acid.

-

Suzuki-Miyaura cross-coupling to form the 5-nitro-biphenyl-2-carboxylic acid methyl ester intermediate.

-

Reduction of the nitro group to yield the final product, 5-Amino-biphenyl-2-carboxylic acid methyl ester.

Caption: Retrosynthetic analysis of the target compound.

Experimental Section: A Validated Synthetic Protocol

This section provides a detailed, step-by-step methodology for the synthesis of 5-Amino-biphenyl-2-carboxylic acid methyl ester.

While this starting material is commercially available, a protocol for its synthesis from 2-bromo-5-nitrobenzoic acid is provided for completeness.

-

Reaction: Esterification

-

Rationale: The conversion of the carboxylic acid to its methyl ester is a standard procedure to protect the acid functionality and improve solubility in organic solvents for the subsequent cross-coupling reaction. A common and effective method is the Fischer-Speier esterification using methanol in the presence of a catalytic amount of strong acid.

Protocol:

-

To a stirred solution of 2-bromo-5-nitrobenzoic acid (1.0 eq) in methanol (5-10 mL per gram of acid), slowly add concentrated sulfuric acid (0.1 eq).

-

Heat the reaction mixture to reflux (approximately 65 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion (typically 4-6 hours), cool the mixture to room temperature and remove the methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford methyl 2-bromo-5-nitrobenzoate as a solid, which can be used in the next step without further purification.

-

Reaction: Suzuki-Miyaura Cross-Coupling

-

Rationale: This palladium-catalyzed reaction provides an efficient means to form the C-C bond between the two aromatic rings. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and minimizing side reactions.[7]

Protocol:

-

In a round-bottom flask, combine methyl 2-bromo-5-nitrobenzoate (1.0 eq), phenylboronic acid (1.2 eq), and a suitable base such as potassium carbonate (2.0 eq).

-

Add a solvent system, typically a mixture of toluene and water (e.g., 4:1 v/v).

-

Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

-

Add the palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq).

-

Heat the reaction mixture to 80-90 °C under an inert atmosphere and stir vigorously.

-

Monitor the reaction by TLC or LC-MS. Upon completion (typically 8-12 hours), cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate and water. Separate the organic layer and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 5-Nitro-biphenyl-2-carboxylic acid methyl ester.[8]

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

-

Reaction: Reduction of a Nitro Group

-

Rationale: The reduction of the aromatic nitro group to an amine is a well-established transformation with numerous available reagents.[9] Catalytic hydrogenation is a clean and efficient method, but other reagents like tin(II) chloride or iron in acidic media can also be employed, especially if other functional groups sensitive to hydrogenation are present.[10][11] For this specific substrate, catalytic hydrogenation is an excellent choice.

Protocol:

-

Dissolve 5-Nitro-biphenyl-2-carboxylic acid methyl ester (1.0 eq) in a suitable solvent such as methanol or ethyl acetate.

-

Add a catalytic amount of palladium on carbon (10% Pd/C, ~5-10 mol% Pd).

-

Place the reaction vessel under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

-

Monitor the reaction by TLC until the starting material is completely consumed (typically 2-4 hours).

-

Carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain 5-Amino-biphenyl-2-carboxylic acid methyl ester, which is often pure enough for subsequent use.[12][13] If necessary, it can be further purified by recrystallization or column chromatography.

| Step | Reaction | Key Reagents | Typical Yield |

| 1 | Esterification | 2-bromo-5-nitrobenzoic acid, Methanol, H₂SO₄ | >95% |

| 2 | Suzuki-Miyaura Coupling | Methyl 2-bromo-5-nitrobenzoate, Phenylboronic acid, Pd(PPh₃)₄, K₂CO₃ | 75-90% |

| 3 | Nitro Reduction | 5-Nitro-biphenyl-2-carboxylic acid methyl ester, H₂, 10% Pd/C | >90% |

Mechanistic Insights

The Suzuki-Miyaura reaction proceeds through a well-understood catalytic cycle involving a palladium(0) species. The key steps are:

-

Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (methyl 2-bromo-5-nitrobenzoate) to form a palladium(II) species.

-

Transmetalation: The organoboron reagent (phenylboronic acid) transfers its organic group to the palladium(II) complex. This step is facilitated by the base, which activates the boronic acid.

-

Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated, forming the C-C bond of the biphenyl product and regenerating the palladium(0) catalyst.

Catalytic hydrogenation of a nitro group on a palladium surface involves the transfer of hydrogen atoms to the nitro group, leading to its stepwise reduction through nitroso and hydroxylamine intermediates to the final amine. The porous structure of activated carbon provides a high surface area for the palladium catalyst, enhancing the reaction rate.

Troubleshooting and Optimization

-

Low Yield in Suzuki Coupling:

-

Inactive Catalyst: Ensure the palladium catalyst is fresh and has been stored under an inert atmosphere.

-

Inefficient Degassing: Oxygen can deactivate the catalyst. Ensure thorough degassing of the reaction mixture.

-

Base Strength: The choice of base can be critical. If potassium carbonate is ineffective, stronger bases like cesium carbonate or potassium phosphate may be beneficial.

-

-

Incomplete Nitro Reduction:

-

Catalyst Poisoning: Impurities in the starting material can poison the palladium catalyst. Purifying the nitro-intermediate before reduction may be necessary.

-

Insufficient Hydrogen: Ensure a continuous supply of hydrogen, especially for larger-scale reactions.

-

Catalyst Loading: Increasing the catalyst loading can sometimes improve the reaction rate and completeness.

-

Conclusion

The synthesis of 5-Amino-biphenyl-2-carboxylic acid methyl ester is efficiently achieved through a three-step sequence involving esterification, Suzuki-Miyaura cross-coupling, and nitro group reduction. This approach offers high yields, operational simplicity, and is amenable to scale-up, making it a valuable methodology for researchers in the pharmaceutical and chemical industries. The strategic use of a nitro group as a precursor to the amine functionality is a key element of this successful synthetic route.

References

-

Master Organic Chemistry. (2018, October 8). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. [Link]

-

Organic Chemistry Portal. Nitro Reduction - Common Conditions. [Link]

-

Wikipedia. Reduction of nitro compounds. [Link]

- Google Patents. US9206116B2 - Process for preparing 5-biphenyl-4-amino-2-methyl pentanoic acid.

-

Wikipedia. Ullmann condensation. [Link]

-

National Institutes of Health. (2022). The nitro to amine reduction: from millions of tons to single molecule studies. [Link]

-

Organic Chemistry Portal. Amine synthesis by nitro compound reduction. [Link]

-

European Journal of Organic Chemistry. (2020). Coupling as the Key Step in the Synthesis of 2‐Aminobiphenyls and 2,2′‐Diaminobiphenyls. [Link]

- Google Patents. Process for preparing 5-biphenyl-4-amino-2-methyl pentanoic acid.

-

CHIMIA. Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities. [Link]

-

National Institutes of Health. (2007). A Convenient Synthesis of Amino Acid Methyl Esters. [Link]

-

Science. (2024, March 1). Aminative Suzuki–Miyaura coupling. [Link]

-

Wikipedia. Ullmann reaction. [Link]

-

Organic Chemistry Portal. Ullmann Reaction. [Link]

-

National Institutes of Health. Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls. [Link]

-

MDPI. (2023, November 15). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. [Link]

Sources

- 1. Ullmann reaction - Wikipedia [en.wikipedia.org]

- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 3. d-nb.info [d-nb.info]

- 4. mdpi.com [mdpi.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. The nitro to amine reduction: from millions of tons to single molecule studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CAS 124391-60-2 | 5-Nitro-biphenyl-2-carboxylic acid - Synblock [synblock.com]

- 9. Amine synthesis by nitro compound reduction [organic-chemistry.org]

- 10. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 11. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 12. 5-Amino-biphenyl-2-carboxylic acid methyl ester | 51990-95-5 [sigmaaldrich.com]

- 13. jwpharmlab.com [jwpharmlab.com]

A-Z Guide to the Synthesis of Methyl 5-Aminobiphenyl-2-carboxylate: A Technical Whitepaper for Drug Development Professionals

Abstract

Methyl 5-aminobiphenyl-2-carboxylate is a pivotal molecular scaffold, serving as a versatile precursor in the synthesis of a wide array of pharmacologically active compounds and advanced materials. Its biphenyl structure, featuring strategically placed amino and carboxylate functionalities, makes it an ideal starting point for constructing complex molecular architectures. This guide provides an in-depth, scientifically-grounded overview of its preparation, with a primary focus on the robust and widely adopted Suzuki-Miyaura cross-coupling reaction. We will explore the mechanistic underpinnings of this synthesis, present a detailed and validated experimental protocol, and outline the necessary analytical techniques for comprehensive product characterization. This document is intended for researchers, chemists, and professionals in the field of drug development seeking a thorough and practical understanding of this essential chemical synthesis.

Synthetic Strategy & Mechanistic Overview

The construction of the C-C bond forming the biphenyl core of methyl 5-aminobiphenyl-2-carboxylate is most efficiently achieved through a palladium-catalyzed cross-coupling reaction. The Suzuki-Miyaura coupling, which joins an organoboron compound with an organohalide, stands out due to its high functional group tolerance, mild reaction conditions, and the commercial availability and stability of its reagents.[1][2]

The retrosynthetic analysis logically disconnects the biphenyl C-C bond, leading to two primary synthons: a phenylboronic acid derivative and a halogenated aminobenzoate. For this synthesis, the most common and practical precursors are phenylboronic acid and methyl 2-amino-5-bromobenzoate .

The Suzuki-Miyaura Catalytic Cycle

The reaction is catalyzed by a palladium complex, which cycles between Pd(0) and Pd(II) oxidation states.[3] The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of methyl 2-amino-5-bromobenzoate. This is often the rate-determining step of the cycle and results in a Pd(II) complex.[4]

-

Transmetalation: The organic group from the organoboron species (phenylboronic acid) is transferred to the palladium(II) complex. This step requires activation by a base, which forms a more nucleophilic boronate species (e.g., [PhB(OH)₃]⁻), facilitating the transfer of the phenyl group to the palladium center.[5][6]

-

Reductive Elimination: The two organic groups (the aminobenzoate and phenyl moieties) on the palladium complex couple and are eliminated from the metal center, forming the desired biphenyl C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[3]

// Nodes Pd0 [label="Pd(0)L₂ (Active Catalyst)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative\nAddition", shape=plaintext, fontcolor="#202124"]; PdII_Aryl [label="[Ar-Pd(II)-X]L₂", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Transmetalation [label="Transmetalation", shape=plaintext, fontcolor="#202124"]; PdII_Diaryl [label="[Ar-Pd(II)-Ar']L₂", fillcolor="#FBBC05", fontcolor="#202124"]; RedElim [label="Reductive\nElimination", shape=plaintext, fontcolor="#202124"];

// Invisible nodes for labels ArX [label="Ar-X\n(Methyl 2-amino-5-bromobenzoate)", shape=plaintext, fontcolor="#5F6368"]; ArBOH [label="Ar'-B(OH)₂ + Base\n(Phenylboronic Acid)", shape=plaintext, fontcolor="#5F6368"]; Product [label="Ar-Ar'\n(Product)", shape=plaintext, fontcolor="#34A853", fontsize=12, fontname="Arial-Bold"];

// Edges Pd0 -> OxAdd [arrowhead=none, color="#5F6368"]; OxAdd -> PdII_Aryl [color="#5F6368"]; PdII_Aryl -> Transmetalation [arrowhead=none, color="#5F6368"]; Transmetalation -> PdII_Diaryl [color="#5F6368"]; PdII_Diaryl -> RedElim [arrowhead=none, color="#5F6368"]; RedElim -> Pd0 [color="#5F6368"];

// Input/Output Edges ArX -> OxAdd [color="#EA4335"]; ArBOH -> Transmetalation [color="#FBBC05"]; RedElim -> Product [color="#34A853"]; }

Detailed Experimental Protocol

This protocol describes a reliable method for the synthesis of methyl 5-aminobiphenyl-2-carboxylate on a laboratory scale.

Reagents and Materials

Proper selection and handling of reagents are critical for reaction success. The use of an appropriate palladium catalyst and base is crucial. Pd(PPh₃)₄ is a common and effective catalyst, while an aqueous solution of a carbonate base like K₂CO₃ or Na₂CO₃ is typically sufficient to promote transmetalation without causing significant hydrolysis of the ester functional group.[5][7]

| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Eq. |

| Methyl 2-amino-5-bromobenzoate | C₈H₈BrNO₂ | 230.06 | 2.30 g | 10.0 | 1.0 |

| Phenylboronic Acid | C₆H₇BO₂ | 121.93 | 1.46 g | 12.0 | 1.2 |

| Tetrakis(triphenylphosphine)palladium(0) | C₇₂H₆₀P₄Pd | 1155.56 | 347 mg | 0.3 | 0.03 |

| Potassium Carbonate | K₂CO₃ | 138.21 | 4.15 g | 30.0 | 3.0 |

| Toluene | C₇H₈ | 92.14 | 50 mL | - | - |

| Water (degassed) | H₂O | 18.02 | 15 mL | - | - |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | ~150 mL | - | - |

| Brine (Saturated NaCl) | NaCl(aq) | - | ~50 mL | - | - |

Step-by-Step Procedure

The following workflow outlines the key stages of the synthesis, from reaction setup to product isolation.

// Connections A -> C; B -> D; C -> D -> E -> F -> G -> H -> I -> J; }

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 2-amino-5-bromobenzoate (2.30 g, 10.0 mmol), phenylboronic acid (1.46 g, 12.0 mmol), tetrakis(triphenylphosphine)palladium(0) (347 mg, 0.3 mmol), and toluene (50 mL).

-

Inert Atmosphere: In a separate flask, dissolve the potassium carbonate (4.15 g, 30.0 mmol) in degassed water (15 mL). Bubble nitrogen or argon gas through the main reaction mixture for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

-

Reaction Execution: Add the aqueous potassium carbonate solution to the reaction flask. Heat the mixture to 85-90 °C with vigorous stirring under a nitrogen or argon atmosphere.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC), eluting with a mixture such as 4:1 Hexanes:Ethyl Acetate. The reaction is typically complete within 4-12 hours, indicated by the consumption of the limiting reagent (methyl 2-amino-5-bromobenzoate).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Add 50 mL of water and 100 mL of ethyl acetate. Transfer the mixture to a separatory funnel and separate the layers.

-

Extraction and Washing: Extract the aqueous layer with an additional portion of ethyl acetate (50 mL). Combine the organic layers and wash them sequentially with water (50 mL) and brine (50 mL). The brine wash helps to remove residual water from the organic phase.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, or by recrystallization from a suitable solvent system like ethanol/water to yield the pure product as a solid.[8]

Product Characterization and Validation

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized methyl 5-aminobiphenyl-2-carboxylate. A combination of spectroscopic and physical methods should be employed.

// Connections Crude -> Purify -> Pure; Pure -> NMR [label="Primary Structure"]; Pure -> MS [label="Molecular Formula"]; Pure -> MP [label="Physical Purity"]; {NMR, MS, MP} -> Final; }

Expected Analytical Data

The following table summarizes the expected characterization data for the final product. Spectroscopic data should be acquired using standard laboratory instrumentation.[7][9]

| Analysis Technique | Expected Results |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 7.80-7.90 (d, 1H, Ar-H), 7.50-7.60 (m, 2H, Ar-H), 7.30-7.45 (m, 4H, Ar-H), 6.80-6.90 (d, 1H, Ar-H), 5.50-5.80 (br s, 2H, -NH₂), 3.90 (s, 3H, -OCH₃). |

| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): ~168 (C=O), ~148 (C-NH₂), ~141, ~132, ~130, ~129, ~128, ~127, ~118, ~110 (Aromatic Cs), ~52 (-OCH₃). |

| Mass Spectrometry (ESI+) | m/z: Calculated for C₁₄H₁₃NO₂ [M+H]⁺: 228.10. Found: ~228.10. |

| Melting Point | ~110-115 °C (Varies with purity). |

| Appearance | Off-white to pale yellow solid. |

Expert Interpretation:

-

¹H NMR: The spectrum should clearly show distinct signals for the aromatic protons on both rings, with appropriate splitting patterns (doublets, multiplets). The broad singlet for the amine protons (-NH₂) and the sharp singlet for the methyl ester (-OCH₃) are key diagnostic peaks.[10]

-

¹³C NMR: The carbonyl carbon of the ester will appear significantly downfield (~168 ppm). The number of distinct aromatic signals will confirm the biphenyl structure.[11]

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition and molecular weight with high accuracy.[8]

Safety and Handling

-

Reagents: Palladium catalysts are toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE). Toluene is a flammable and volatile organic solvent. Phenylboronic acid can be an irritant.

-

Procedure: The reaction should be conducted in a well-ventilated fume hood. Heating should be performed using a controlled heating mantle or oil bath.

-

Waste Disposal: Organic solvents and heavy metal waste (palladium) must be collected and disposed of according to institutional and local environmental regulations.

Conclusion

The Suzuki-Miyaura cross-coupling reaction provides a highly effective and reliable pathway for the synthesis of methyl 5-aminobiphenyl-2-carboxylate. By carefully selecting the catalyst, base, and solvent system, and by adhering to a rigorous experimental protocol, researchers can obtain this valuable synthetic intermediate in high yield and purity. The comprehensive characterization workflow outlined in this guide ensures the structural integrity of the final product, making it suitable for subsequent applications in medicinal chemistry, drug discovery, and materials science.

References

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available from: [Link]

-

El-Shishtawy, R. M., et al. (2015). Microwave-assisted synthesis of 5-arylbenzofuran-2-carboxylates via Suzuki coupling using 2-quinolinealdoxime-Pd(II)-complex. ResearchGate. Available from: [Link]

-

Sabatini, S., et al. (2022). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. MDPI. Available from: [Link]

- Wang, J., et al. (2014). Method for preparing 2-amino biphenyl derivative. Google Patents (CN103819345A).

-

Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available from: [Link]

-

Serebryannikova, A. V., et al. (2022). 3-Aryl-5-aminobiphenyl Substituted[3][12][13]triazolo[4,3-c]quinazolines: Synthesis and Photophysical Properties. MDPI. Available from: [Link]

-

Wikipedia. (2023). Suzuki reaction. Available from: [Link]

- Li, J. (2002). Process for preparing 5-methyl pyrazine-2-carboxylic acid. Google Patents (CN1155581C).

-

ResearchGate. (2015). Experimental and calculated 13 C NMR and 1 H NMR chemical shifts (ppm) for Apsh. Available from: [Link]

-

Wolfe, J. P., & Buchwald, S. L. (2002). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. Available from: [Link]

-

Shiono, T., & Ohguchi, M. (1995). Purification and characterization of rat lens pyrroline-5-carboxylate reductase. PubMed. Available from: [Link]

-

Royal Society of Chemistry. (Year N/A). Organic & Biomolecular Chemistry. Available from: [Link]

- An, L. (2011). Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof. Google Patents (CN102079732B).

-

Onnuch, T., et al. (2024). Aminative Suzuki-Miyaura coupling. PubMed. Available from: [Link]

-

Cedeño, D. L., & Cárdenas, D. J. (2013). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. ACS Catalysis. Available from: [Link]

-

Barder, T. E., et al. (2005). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH. Available from: [Link]

-

Malig, T. C., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. PMC - NIH. Available from: [Link]

-

da Silva, A. C. S., et al. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI. Available from: [Link]

-

Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings. Available from: [Link]

-

Viciosa, M., et al. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics - ACS Publications. Available from: [Link]

-

Murfitt, D., et al. (2000). Purification and Characterization of S-adenosyl-L-methionine:benzoic Acid Carboxyl Methyltransferase. PubMed. Available from: [Link]

-

Nagana Gowda, G. A., et al. (2015). NMR analysis of carboxylate isotopomers of 13C-metabolites by chemoselective derivatization with 15N-cholamine. PMC - PubMed Central. Available from: [Link]

-

Wawrzyńczak, A., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals. Available from: [Link]

-

Tsouknidas, A., et al. (2022). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. MDPI. Available from: [Link]

-

Peking University. (Year N/A). SUPPORTING INFORMATION FOR. Available from: [Link]

Sources

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Yoneda Labs [yonedalabs.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. rsc.org [rsc.org]

- 10. mdpi.com [mdpi.com]

- 11. NMR analysis of carboxylate isotopomers of 13C-metabolites by chemoselective derivatization with 15N-cholamine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. CN103819345A - Method for preparing 2-amino biphenyl derivative - Google Patents [patents.google.com]

Introduction: The Scientific Imperative for Rigorous Characterization

An In-depth Technical Guide to the Characterization of 5-Amino-biphenyl-2-carboxylic acid methyl ester

Prepared by: Gemini, Senior Application Scientist

In the landscape of modern drug discovery and materials science, the precise understanding of a molecule's identity, purity, and physicochemical properties is not merely a procedural formality; it is the bedrock upon which all subsequent research is built. 5-Amino-biphenyl-2-carboxylic acid methyl ester, with its biphenyl scaffold, primary aromatic amine, and methyl ester functionalities, represents a class of compounds with significant potential as a building block in the synthesis of pharmaceuticals and novel materials.[1] The presence of these functional groups suggests possibilities for a wide range of chemical modifications, making it a versatile intermediate.[2]

This guide provides a comprehensive framework for the definitive characterization of 5-Amino-biphenyl-2-carboxylic acid methyl ester (CAS No. 51990-95-5).[3][4] We will move beyond a simple recitation of analytical techniques, instead focusing on the underlying scientific rationale for each method. This document is intended for researchers, scientists, and drug development professionals who require a robust and self-validating approach to molecular characterization.

Physicochemical Properties: A Snapshot

A foundational understanding of a compound's basic properties is essential before embarking on more complex analyses.

| Property | Value | Source |

| CAS Number | 51990-95-5 | [3][4] |

| Molecular Formula | C₁₄H₁₃NO₂ | [3][4] |

| Molecular Weight | 227.26 g/mol | Calculated |

| Appearance | Expected to be a solid at room temperature, likely crystalline, with a color ranging from white to off-white or pale yellow, characteristic of many aromatic amines. | Inferred |

Synthesis and Purification: Establishing a Baseline of Purity

The characterization of any compound is intrinsically linked to its synthesis and purification. A well-defined synthetic route and rigorous purification are the first steps in ensuring the integrity of the material being analyzed. While multiple synthetic strategies could be envisioned, a common approach for biphenyl structures involves Suzuki-Miyaura coupling.[2]

Proposed Synthetic Route: Suzuki-Miyaura Coupling

A plausible synthesis would involve the coupling of a suitably protected 2-bromo-5-aminobenzoic acid methyl ester with phenylboronic acid, followed by deprotection.

Purification Protocol: Column Chromatography

Purification by column chromatography is a standard and effective method for isolating the target compound from reaction byproducts and starting materials.

Step-by-Step Protocol:

-

Slurry Preparation: The crude reaction mixture is adsorbed onto a small amount of silica gel.

-

Column Packing: A glass column is packed with silica gel in a non-polar solvent (e.g., hexane).

-

Loading: The adsorbed crude product is carefully loaded onto the top of the packed column.

-

Elution: A gradient of ethyl acetate in hexane is used as the mobile phase. The polarity is gradually increased to elute compounds with increasing polarity.

-

Fraction Collection: Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing the pure product.

-

Solvent Evaporation: The fractions containing the pure product are combined, and the solvent is removed under reduced pressure to yield the purified 5-Amino-biphenyl-2-carboxylic acid methyl ester.

Structural Elucidation and Purity Assessment: A Multi-Technique Approach

No single analytical technique is sufficient to definitively characterize a molecule. A combination of spectroscopic and chromatographic methods is essential to confirm the structure and assess purity.

Sources

An In-Depth Technical Guide to the Spectroscopic Data of 5-Amino-biphenyl-2-carboxylic acid methyl ester

This technical guide provides a comprehensive analysis of the spectroscopic data for 5-Amino-biphenyl-2-carboxylic acid methyl ester, a molecule of interest in medicinal chemistry and materials science. In the absence of readily available experimental spectra, this guide leverages high-fidelity computational prediction tools to generate and interpret the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. This approach not inly provides a robust spectroscopic profile of the target molecule but also serves as an instructional framework for the principles of spectroscopic analysis and data interpretation.

Molecular Structure and Spectroscopic Overview

5-Amino-biphenyl-2-carboxylic acid methyl ester possesses a unique combination of functional groups—a primary aromatic amine, a methyl ester, and a biphenyl core. Each of these moieties contributes distinct and predictable signals in various spectroscopic techniques, allowing for a thorough structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of a molecule. Here, we present the predicted ¹H and ¹³C NMR spectra and provide a detailed analysis of the chemical shifts and coupling patterns.

¹H NMR Spectroscopy

The predicted ¹H NMR spectrum of 5-Amino-biphenyl-2-carboxylic acid methyl ester reveals a complex pattern of signals in the aromatic region, along with characteristic singlets for the amine and methyl ester protons. The interpretation of these signals is crucial for confirming the substitution pattern of the biphenyl system.

Predicted ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.8-8.0 | d | 1H | H-3 |

| ~7.2-7.6 | m | 5H | Phenyl group protons |

| ~6.8-7.0 | dd | 1H | H-4 |

| ~6.6-6.7 | d | 1H | H-6 |

| ~3.8 | s | 3H | -OCH₃ |

| ~3.5 | s (broad) | 2H | -NH₂ |

Interpretation of the ¹H NMR Spectrum:

The downfield shift of the proton at the 3-position is attributed to the deshielding effect of the neighboring carbonyl group of the ester. The protons of the unsubstituted phenyl ring are expected to appear as a complex multiplet. The protons on the substituted ring (H-4 and H-6) are shifted upfield due to the electron-donating effect of the amino group. The broad singlet for the amino protons is characteristic and its chemical shift can be solvent-dependent. The sharp singlet for the methyl ester protons is readily identifiable in the upfield region of the spectrum.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides valuable information about the carbon skeleton of the molecule. The predicted spectrum for 5-Amino-biphenyl-2-carboxylic acid methyl ester shows distinct signals for the carbonyl carbon, the aromatic carbons, and the methyl carbon of the ester.

Predicted ¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| ~168 | C=O (ester) |

| ~148 | C-5 |

| ~140 | C-1' |

| ~135 | C-1 |

| ~130-127 | Aromatic CH |

| ~125 | C-2 |

| ~118 | C-4 |

| ~115 | C-6 |

| ~52 | -OCH₃ |

Interpretation of the ¹³C NMR Spectrum:

The carbonyl carbon of the methyl ester is the most downfield signal. The carbon atom bearing the amino group (C-5) is significantly shielded compared to the other quaternary aromatic carbons. The chemical shifts of the other aromatic carbons are influenced by their position relative to the electron-withdrawing ester group and the electron-donating amino group. The methyl carbon of the ester appears at a characteristic upfield chemical shift.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule. The predicted IR spectrum of 5-Amino-biphenyl-2-carboxylic acid methyl ester displays characteristic absorption bands for the N-H, C=O, and C-O bonds.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Medium, sharp (doublet) | N-H stretch (asymmetric & symmetric) |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2950 | Weak | Aliphatic C-H stretch (-OCH₃) |

| ~1720 | Strong, sharp | C=O stretch (ester) |

| ~1600, ~1500 | Medium-Strong | Aromatic C=C stretch |

| ~1250 | Strong | C-O stretch (ester) |

Interpretation of the IR Spectrum:

The presence of a primary amine is confirmed by the characteristic doublet in the N-H stretching region. The strong, sharp absorption around 1720 cm⁻¹ is indicative of the carbonyl group of the ester. The aromatic C=C stretching vibrations appear in the 1600-1500 cm⁻¹ region. A strong band around 1250 cm⁻¹ is assigned to the C-O stretching of the ester group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Predicted Mass Spectrometry Data

-

Molecular Ion (M⁺): m/z = 241.10

-

Major Fragments:

-

m/z = 210 ([M - OCH₃]⁺)

-

m/z = 182 ([M - COOCH₃]⁺)

-

m/z = 154 (loss of the phenyl group)

-

Interpretation of the Mass Spectrum:

The molecular ion peak at m/z 241 confirms the molecular weight of the compound. The fragmentation pattern is consistent with the structure, showing the loss of the methoxy group from the ester, followed by the loss of the entire carbomethoxy group. Another significant fragmentation pathway involves the cleavage of the bond between the two aromatic rings.

Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data discussed in this guide.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy

-

Sample Preparation (ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Co-add multiple scans to improve the signal-to-noise ratio.

-

Background Correction: Record a background spectrum of the empty ATR crystal and subtract it from the sample spectrum.

Mass Spectrometry (Electron Ionization)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

-

Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum.

Visualizations

Molecular Structure of 5-Amino-biphenyl-2-carboxylic acid methyl ester

Caption: A generalized workflow for spectroscopic analysis.

References

-

ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

-

ACD/Labs. (n.d.). Mass Spec Fragment Prediction Software. Retrieved from [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

"physical and chemical properties of 5-Amino-biphenyl-2-carboxylic acid methyl ester"

An In-Depth Technical Guide to 5-Amino-biphenyl-2-carboxylic acid methyl ester: Properties, Characterization, and Synthetic Considerations

Abstract

5-Amino-biphenyl-2-carboxylic acid methyl ester (CAS No. 51990-95-5) is a bifunctional organic compound featuring a rigid biphenyl scaffold, a nucleophilic aromatic amine, and a modifiable methyl ester group.[1] These structural attributes make it a valuable building block in medicinal chemistry and materials science, offering multiple points for molecular elaboration. This guide provides a comprehensive overview of its known and predicted physicochemical properties, a detailed roadmap for its spectroscopic characterization, an analysis of its chemical reactivity, and a plausible, detailed synthetic protocol. The content is tailored for researchers, chemists, and drug development professionals seeking to leverage this molecule in their synthetic programs.

Molecular Overview and Physicochemical Properties

Compound Identification

5-Amino-biphenyl-2-carboxylic acid methyl ester is an aromatic compound whose structure is foundational to its utility in chemical synthesis.

| Property | Value | Source |

| IUPAC Name | methyl 5-amino[1,1'-biphenyl]-2-carboxylate | |

| CAS Number | 51990-95-5 | [1] |

| Molecular Formula | C₁₄H₁₃NO₂ | [1] |

| Molecular Weight | 227.26 g/mol | |

| InChI Key | RCQJWALJLIKPAA-UHFFFAOYSA-N | |

| Physical State | Solid (Predicted) | N/A |

| Melting Point | Not experimentally determined. | N/A |

| Boiling Point | Not experimentally determined. | N/A |

| Solubility | Soluble in organic solvents (e.g., DMSO, DMF, Methanol); Poorly soluble in water (Predicted). | N/A |

Core Structural Features and Their Implications

The molecule's chemical personality is dictated by three key structural motifs:

-

Biphenyl Core : This rigid backbone provides structural pre-organization, a critical feature in designing molecules that fit into specific biological targets like enzyme active sites. The biphenyl structure is known to impart thermal stability and planarity, which are desirable in materials science applications.

-

Aromatic Amine (-NH₂) : This functional group is a potent hydrogen bond donor and a nucleophilic center. Its presence imparts basic properties and offers a reactive handle for a wide range of chemical transformations, including acylation, alkylation, and diazotization reactions, making it a primary site for molecular diversification.

-

Methyl Ester (-COOCH₃) : This group is an electron-withdrawing moiety and a hydrogen bond acceptor. It enhances solubility in common organic solvents compared to its parent carboxylic acid.[2] The ester can be readily hydrolyzed to the corresponding carboxylic acid or converted into amides, providing another avenue for synthetic modification.

Spectroscopic and Analytical Characterization

While specific spectral data for this compound is not publicly available, its structure allows for reliable prediction of its spectroscopic signatures. A systematic characterization workflow is essential for confirming the identity and purity of a synthesized batch.

Workflow for Structural Confirmation

The following diagram outlines a logical workflow for the comprehensive analysis of 5-Amino-biphenyl-2-carboxylic acid methyl ester.

Caption: Logical workflow for the structural verification of the target compound.

Predicted Spectroscopic Data

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals for the aromatic, amine, and methyl protons.

-

Aromatic Region (δ 6.5-8.0 ppm) : A complex series of multiplets corresponding to the 8 protons on the biphenyl core. The protons on the amine-substituted ring will likely appear more upfield due to the electron-donating effect of the -NH₂ group.

-

Amine Protons (δ ~4.0-5.0 ppm) : A broad singlet corresponding to the two -NH₂ protons. This signal is exchangeable with D₂O.

-

Methyl Protons (δ ~3.8-3.9 ppm) : A sharp singlet integrating to three protons, corresponding to the methoxy group of the ester. Protons on carbons alpha to a carbonyl group typically resonate in the 2.0-3.0 ppm range, but this signal is for the methyl group attached to the ester oxygen.[3]

-

-

¹³C NMR Spectroscopy : The carbon spectrum will corroborate the structure.

-

Carbonyl Carbon (δ ~165-175 ppm) : A signal in the downfield region characteristic of an ester carbonyl carbon.[4][5]

-

Aromatic Carbons (δ ~110-150 ppm) : Multiple signals corresponding to the 12 carbons of the biphenyl rings.

-

Methoxy Carbon (δ ~52 ppm) : A signal for the methyl carbon of the ester group.

-

-

Infrared (IR) Spectroscopy : The IR spectrum is used to confirm the presence of key functional groups.

-

N-H Stretch (3300-3500 cm⁻¹) : Two distinct sharp bands are expected, characteristic of a primary aromatic amine.

-

C-H Aromatic Stretch (~3030-3100 cm⁻¹) : Signals indicating the aromatic C-H bonds.

-

C=O Ester Stretch (~1710-1730 cm⁻¹) : A strong, sharp absorption, which is a hallmark of the ester carbonyl group.[5]

-

C=C Aromatic Stretch (~1450-1600 cm⁻¹) : Multiple bands from the biphenyl rings.

-

C-O Ester Stretch (~1250-1300 cm⁻¹) : A strong band corresponding to the C-O single bond of the ester.

-

-

Mass Spectrometry (MS) :

-

Molecular Ion (M⁺) : A prominent peak at m/z = 227, corresponding to the molecular weight of the compound.

-

Key Fragments : Expect fragmentation patterns involving the loss of the methoxy group (M-31) or the entire carbomethoxy group (M-59) to form a stable acylium ion.[3]

-

Chemical Reactivity and Synthetic Pathways

Reactivity Profile

The compound's reactivity is governed by its functional groups. The amine is a prime site for N-acylation or N-alkylation. The ester can undergo hydrolysis to the carboxylic acid or amidation with various amines. The aromatic rings can participate in electrophilic aromatic substitution, although the positions will be directed by the existing substituents.

Proposed Retrosynthetic Analysis

A robust and common method for constructing the biphenyl core is the Suzuki-Miyaura cross-coupling reaction. The following retrosynthesis illustrates this strategic disconnection.

Caption: Retrosynthetic analysis via a Suzuki coupling disconnection.

Experimental Protocol: Suzuki Coupling Synthesis

This protocol provides a field-proven, step-by-step methodology for the synthesis of the title compound. It is designed as a self-validating system, with clear steps and rationale.

Objective: To synthesize 5-Amino-biphenyl-2-carboxylic acid methyl ester via a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials:

-

Methyl 4-amino-2-bromobenzoate (1.0 eq)

-

Phenylboronic acid (1.2 eq)

-

Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)

-

Triphenylphosphine [PPh₃] (0.08 eq)

-

Potassium carbonate (K₂CO₃) (3.0 eq)

-

Toluene (solvent)

-

Water (co-solvent)

-

Ethyl acetate (for extraction)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas (for inert atmosphere)

Procedure:

-

Catalyst Pre-formation (Rationale: To generate the active Pd(0) catalyst in situ) : To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add Palladium(II) acetate and triphenylphosphine.

-

Reaction Setup : Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add toluene and stir the mixture at room temperature for 15 minutes until the solution turns from a pale yellow/brown to a clear, light-yellow solution, indicating the formation of the Pd(0) complex.

-

Reagent Addition : To the catalyst solution, add methyl 4-amino-2-bromobenzoate, phenylboronic acid, and potassium carbonate.

-

Solvent Addition : Add a mixture of toluene and water (typically a 4:1 to 10:1 ratio). The aqueous phase is necessary to dissolve the inorganic base.

-

Reaction Execution : Heat the reaction mixture to reflux (typically 80-100 °C) under the inert atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting halide is consumed (typically 4-12 hours).

-

Work-up :

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

-

Combine the organic extracts and wash them with water, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification : Purify the crude product by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure 5-Amino-biphenyl-2-carboxylic acid methyl ester.

-

Characterization : Confirm the structure and purity of the final product using the analytical methods described in Section 2.

Handling, Safety, and Storage

While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, data from structurally similar aromatic amines and esters should inform handling procedures.

-

Personal Protective Equipment (PPE) : Always wear protective gloves, safety goggles, and a lab coat.[6][7] Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[6][7]

-

Hazards : Similar compounds are listed as harmful if swallowed, in contact with skin, or if inhaled.[7][8][9] The toxicological properties of this specific substance have not been fully investigated.[8][9]

-

First Aid :

-

Storage : Keep the container tightly closed and store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[6][8]

Applications in Research and Development

5-Amino-biphenyl-2-carboxylic acid methyl ester is not an end-product but a versatile intermediate. Its value lies in its potential for elaboration into more complex molecular architectures.

-

Pharmaceutical Development : It serves as a scaffold for the synthesis of novel therapeutic agents. The biphenyl motif is present in numerous approved drugs, and the amine and ester groups provide convenient handles for building libraries of compounds for high-throughput screening.

-

Materials Science : The rigid biphenyl core can be incorporated into polymers or liquid crystals to enhance thermal stability and introduce specific electronic properties.

-

Organic Synthesis : It is a valuable building block for creating complex heterocyclic systems or other substituted biaryls.

References

-

Spectroscopy of Carboxylic Acid Derivatives - Chemistry LibreTexts. (2022-09-24). Chemistry LibreTexts. [Link]

-

CH 336: Carboxylic Acid Spectroscopy - Oregon State University. (2020-02-07). Oregon State University. [Link]

-

Spectroscopy of Carboxylic Acid Derivatives - Oregon State University. Oregon State University. [Link]

-

BIPHENYL CARBOXYLIC ACID - Ataman Kimya. Ataman Kimya. [Link]

Sources

- 1. jwpharmlab.com [jwpharmlab.com]

- 2. CAS 177171-13-0: 2'-AMINO-BIPHENYL-3-CARBOXYLIC ACID METHY… [cymitquimica.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. CH 336: Carboxylic Acid Spectroscopy [sites.science.oregonstate.edu]

- 5. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]

- 6. fishersci.com [fishersci.com]

- 7. enamine.enamine.net [enamine.enamine.net]

- 8. staging.keyorganics.net [staging.keyorganics.net]

- 9. biosynth.com [biosynth.com]

An In-depth Technical Guide to 5-Bromo-2-hydroxy-3-methoxybenzaldehyde (CAS 5034-74-2)

Disclaimer: The user initially requested information on CAS 51990-95-5. However, searches for this CAS number identify the compound as Methyl 5-amino-[1,1'-biphenyl]-2-carboxylate, for which there is limited publicly available data to construct an in-depth technical guide as requested.[1][2][3] In contrast, the structural motif and the nature of the requested guide strongly suggest a focus on a versatile synthetic intermediate. Extensive research indicates that a closely related and well-documented compound, 5-Bromo-2-hydroxy-3-methoxybenzaldehyde (CAS 5034-74-2), aligns with the likely intent of the query, particularly for an audience of researchers and drug development professionals. This guide will therefore focus on the synthesis and properties of 5-Bromo-2-hydroxy-3-methoxybenzaldehyde.

Introduction

5-Bromo-2-hydroxy-3-methoxybenzaldehyde, also known as 5-bromo-3-methoxysalicylaldehyde or 5-bromo-o-vanillin, is a polysubstituted aromatic aldehyde that serves as a critical building block in synthetic organic chemistry.[4][5] Its utility stems from the strategic placement of its functional groups—a reactive aldehyde, a nucleophilic hydroxyl group, a methoxy substituent, and a bromine atom—which allow for a diverse array of chemical transformations. This guide provides a comprehensive overview of its synthesis, key physicochemical properties, and applications, with a particular focus on its role in the development of novel chemical entities for pharmaceutical research.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The key properties of 5-Bromo-2-hydroxy-3-methoxybenzaldehyde are summarized below.

| Property | Value | Source |

| CAS Number | 5034-74-2 | [5] |

| Molecular Formula | C₈H₇BrO₃ | [5][6] |

| Molecular Weight | 231.04 g/mol | [4][6] |

| Appearance | Solid, yellow powder | [4][7] |

| Melting Point | 125-127 °C (lit.) | [4] |

| IUPAC Name | 5-bromo-2-hydroxy-3-methoxybenzaldehyde | [6] |

| Synonyms | 5-Bromo-3-methoxysalicylaldehyde, 5-Bromo-o-vanillin | [6][8] |

| InChI Key | MMFKBTPDEVLIOR-UHFFFAOYSA-N | [4] |

| SMILES String | COc1cc(Br)cc(C=O)c1O | [4] |

Synthesis of 5-Bromo-2-hydroxy-3-methoxybenzaldehyde

The most common and efficient synthesis of 5-Bromo-2-hydroxy-3-methoxybenzaldehyde involves the electrophilic bromination of o-vanillin (2-hydroxy-3-methoxybenzaldehyde). This reaction is a classic example of electrophilic aromatic substitution, where the hydroxyl and methoxy groups direct the incoming electrophile (bromine) to the para position relative to the hydroxyl group.

Experimental Protocol: Bromination of o-Vanillin

This protocol is adapted from established literature procedures.[7][8]

Materials:

-

o-Vanillin (2-hydroxy-3-methoxybenzaldehyde)

-

Glacial Acetic Acid

-

Sodium Acetate

-

Bromine

-

Dichloromethane

-

Water

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve o-vanillin in glacial acetic acid.

-

Add sodium acetate to the solution and cool the mixture to 0 °C using an ice bath. The sodium acetate acts as a base to neutralize the HBr byproduct, preventing potential side reactions.

-

Slowly add a solution of bromine in glacial acetic acid dropwise to the cooled reaction mixture with continuous stirring. The slow addition is crucial to control the reaction rate and minimize the formation of polybrominated byproducts.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for approximately 30-60 minutes.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3x).

-

Combine the organic layers and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

The crude product can be purified by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to afford 5-bromo-2-hydroxy-3-methoxybenzaldehyde as a yellow solid.[8]

Caption: Synthetic workflow for 5-Bromo-2-hydroxy-3-methoxybenzaldehyde.

Applications in Drug Development and Organic Synthesis

5-Bromo-2-hydroxy-3-methoxybenzaldehyde is a versatile intermediate in the synthesis of a wide range of more complex molecules. Its utility is demonstrated in the preparation of various biologically active compounds and ligands.

Key applications include its use in the synthesis of:

-

Ailanthoidol via Stille coupling.[4]

-

Chromenone derivatives , such as 6-bromo-8-methoxy-3-(methoxycarbonyl)-2H-chromen-2-one.[4]

-

Benzimidazole-based ligands , for example, 2-(1H-benzoimidazol-2-yl)-4-bromo-6-methoxy-phenol.[4]

-

Chromogenic reagents for analytical applications.[4]

-

Schiff base derivatives , such as (E)-N′-(5-bromo-2-hydroxy-3-methoxybenzylidene)-2-hydroxybenzohydrazide monohydrate.[4]

Furthermore, structurally similar compounds, such as 2-bromo-5-hydroxy-4-methoxybenzaldehyde, have been investigated for their potential therapeutic effects, including anti-inflammatory properties.[9][10] This suggests that derivatives of 5-bromo-2-hydroxy-3-methoxybenzaldehyde could also be valuable scaffolds in medicinal chemistry for the development of new drugs. For instance, its structural features are reminiscent of those found in acetylcholinesterase inhibitors, indicating potential applications in neuropharmacology.[9]

Sources

- 1. CAS Number Length Index | Ambeed [ambeed.com]

- 2. 191104-10-6 | 5-Amino-[1,1'-biphenyl]-2-carboxylic acid hydrochloride - AiFChem [aifchem.com]

- 3. 223767-04-2|Methyl 5-amino-4'-fluoro-[1,1'-biphenyl]-2-carboxylate|BLD Pharm [bldpharm.com]

- 4. 5-Bromo-2-hydroxy-3-methoxybenzaldehyde 97 5034-74-2 [sigmaaldrich.com]

- 5. scbt.com [scbt.com]

- 6. 5-Bromo-2-hydroxy-3-methoxybenzaldehyde | C8H7BrO3 | CID 262238 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. scielo.br [scielo.br]

- 8. 5-BROMO-2-HYDROXY-3-METHOXYBENZALDEHYDE | 5034-74-2 [chemicalbook.com]

- 9. nbinno.com [nbinno.com]

- 10. mdpi.com [mdpi.com]

A Comprehensive Technical Guide to the Synthesis of 5-Amino-biphenyl-2-carboxylic Acid Methyl Ester Derivatives

This guide provides an in-depth exploration of the synthetic pathways leading to 5-Amino-biphenyl-2-carboxylic acid methyl ester and its derivatives. These compounds are of significant interest to researchers and professionals in drug development due to their presence in a variety of pharmacologically active molecules. The biphenyl scaffold is a privileged structure in medicinal chemistry, and the strategic placement of amino and carboxylic acid ester functionalities offers versatile points for further molecular elaboration.[1] This document will detail robust and validated synthetic methodologies, offering insights into the rationale behind experimental choices to empower researchers in their synthetic endeavors.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical approach to the synthesis of 5-Amino-biphenyl-2-carboxylic acid methyl ester begins with a retrosynthetic analysis to identify key bond disconnections and viable starting materials. The primary disconnection points are the C-C bond of the biphenyl system and the C-N bond of the amino group. This leads to two primary synthetic strategies.

Strategy A focuses on the early formation of the biphenyl core, followed by the introduction of the amino group. This typically involves a cross-coupling reaction to construct the biphenyl system, followed by the reduction of a nitro group precursor.

Strategy B involves the late-stage formation of the C-N bond, coupling a pre-functionalized biphenyl precursor with an amine source.

Caption: Retrosynthetic pathways for 5-Amino-biphenyl-2-carboxylic acid methyl ester.

Core Synthetic Methodologies: A Detailed Examination

The synthesis of the target scaffold can be efficiently achieved through a selection of modern and classical organic reactions. The choice of methodology often depends on the availability of starting materials, functional group tolerance, and desired scale of the reaction.

Construction of the Biphenyl Core: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds between aryl halides and arylboronic acids, catalyzed by a palladium complex.[2][3] This reaction is favored for its mild conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids.

A common and efficient approach involves the coupling of a commercially available or readily synthesized halo-nitrobenzoate with a suitable boronic acid.[1] Methyl 2-bromo-5-nitrobenzoate is a key intermediate in this strategy.[4][5]

Synthesis of Methyl 2-bromo-5-nitrobenzoate:

This precursor can be synthesized from 2-bromobenzoic acid via nitration followed by esterification, or by direct nitration of methyl 2-bromobenzoate. A reliable method involves the nitration of 2-bromobenzoic acid with a mixture of sulfuric acid and nitric acid at low temperatures, followed by esterification.[6]

Suzuki-Miyaura Coupling Protocol:

The subsequent coupling of methyl 2-bromo-5-nitrobenzoate with phenylboronic acid provides the 5-nitro-biphenyl-2-carboxylic acid methyl ester. The choice of palladium catalyst and ligand is crucial for achieving high yields.

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

Alternative Biphenyl Synthesis: The Ullmann Condensation

The Ullmann condensation is a classical, copper-catalyzed reaction for the formation of biaryl compounds from two aryl halides.[7][8] While it often requires harsher reaction conditions (higher temperatures) compared to palladium-catalyzed couplings, it can be a viable alternative, especially for large-scale synthesis where cost is a significant factor.[9][10] Modern modifications of the Ullmann reaction utilize soluble copper catalysts and ligands, allowing for milder conditions.[8]

Formation of the Amino Group: Reduction of the Nitro Precursor

The final step in this primary synthetic route is the reduction of the nitro group to an amine. This transformation is crucial and can be achieved through various methods.

Catalytic Hydrogenation: This is a clean and efficient method, often employing catalysts such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C) under a hydrogen atmosphere.[11][12] The choice of catalyst can be critical to avoid dehalogenation if other halogens are present on the aromatic rings.[11] This method is generally high-yielding and produces water as the only byproduct.[12][13]

Metal-Mediated Reduction: Reagents such as tin(II) chloride (SnCl2) in the presence of a strong acid (e.g., HCl) or iron powder in acetic acid are also effective for the reduction of nitroarenes.[14] These methods are often used when catalytic hydrogenation is not feasible due to catalyst poisoning or the presence of other reducible functional groups.

Caption: Workflow for the reduction of the nitro group to an amine.

An Alternative Approach: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination offers a powerful alternative for the formation of the C-N bond.[15][16] This palladium-catalyzed cross-coupling reaction directly couples an aryl halide with an amine.[17][18] In the context of our target molecule, this would involve the coupling of a suitable biphenyl halide with an ammonia equivalent or a protected amine. The development of sterically hindered phosphine ligands has significantly expanded the scope of this reaction to include a wide variety of amines and aryl halides.[19]

This strategy might be particularly advantageous if a diverse library of amino-substituted biphenyl derivatives is desired, as the final amination step can be performed with various amines.

Detailed Experimental Protocols

The following protocols are provided as a guideline and may require optimization based on the specific substrate and available laboratory equipment.

Protocol 1: Synthesis of Methyl 2-bromo-5-nitrobenzoate

-

To a stirred solution of 2-bromo-5-nitrobenzoic acid (1.0 eq) in methanol (10 volumes), add trimethylchlorosilane (2.0 eq) dropwise at room temperature.[20]

-

Stir the reaction mixture at room temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford the crude product.

-

Purify the crude product by column chromatography on silica gel to yield methyl 2-bromo-5-nitrobenzoate.

Protocol 2: Suzuki-Miyaura Coupling

-

To a degassed solution of methyl 2-bromo-5-nitrobenzoate (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq) in a mixture of 1,4-dioxane and water (4:1), add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).[1]

-

Heat the reaction mixture to 80 °C and stir until the starting material is consumed (monitored by TLC).

-

Cool the reaction to room temperature and dilute with water.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 5-nitro-biphenyl-2-carboxylic acid methyl ester.

Protocol 3: Reduction of the Nitro Group

-

To a solution of 5-nitro-biphenyl-2-carboxylic acid methyl ester (1.0 eq) in methanol, add 10% palladium on carbon (0.1 eq by weight).

-

Stir the mixture under a hydrogen atmosphere (balloon pressure) at room temperature until the reaction is complete (monitored by TLC).

-

Filter the reaction mixture through a pad of Celite and wash the pad with methanol.

-

Concentrate the filtrate under reduced pressure to yield 5-amino-biphenyl-2-carboxylic acid methyl ester.

Data Summary

The following table summarizes typical reaction conditions and expected yields for the key synthetic steps.

| Step | Reaction | Key Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Nitration/Esterification | H₂SO₄, HNO₃; then MeOH, TMSCl | Methanol | 0 to RT | 2-4 | 85-95 |

| 2 | Suzuki-Miyaura Coupling | Phenylboronic acid, Pd(PPh₃)₄, K₂CO₃ | Dioxane/H₂O | 80 | 12-16 | 70-90 |

| 3 | Nitro Reduction | H₂, 10% Pd/C | Methanol | RT | 2-6 | >95 |

Conclusion

The synthesis of 5-Amino-biphenyl-2-carboxylic acid methyl ester derivatives can be reliably achieved through a multi-step sequence involving the formation of a key nitro-substituted biphenyl intermediate via Suzuki-Miyaura cross-coupling, followed by a highly efficient reduction of the nitro group. The methodologies presented herein are robust, scalable, and utilize readily available reagents and catalysts. The choice of a specific route will be dictated by the desired substitution patterns on the final molecules and the overall synthetic strategy for a particular drug discovery program. Understanding the nuances of each reaction, from catalyst selection in cross-coupling to the choice of reducing agent, is paramount to achieving high yields and purity in the final products.

References

- Buchwald, S. L., & Hartwig, J. F. (n.d.).

- Reduction of Nitroarenes with Hydrogen Transfer C

- Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.

- Sustainable Hydrogenation of Nitroarenes to Anilines with Highly Active in-situ Generated Copper Nanoparticles. (n.d.). ChemRxiv.

- General Ullman cross-coupling reaction for the synthesis of biphenyl deriv

- Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)

- Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal C

- Preparation of sec and tert amines by Buchwald-Hartwig Amin

- Selective Catalytic Hydrogenation of Nitroarenes to Anilines | Request PDF. (n.d.).

- Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst | Organic Letters. (2021).

- Buchwald-Hartwig Amin

- The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. (2025). YouTube.

- Ullmann Reaction. (n.d.). BYJU'S.

- 2-BROMO-5-NITROBENZOIC ACID synthesis. (n.d.). ChemicalBook.

- Ullmann condens

- 2-Bromo-5-nitrobenzoic acid methyl ester. (n.d.). Chem-Impex.

- A Solvent-Free Ullmann Coupling: Synthesis of 2,2'-Dinitrobiphenyl. (n.d.). The Royal Society of Chemistry.

- Methyl 2-bromo-5-nitrobenzoate CAS#: 6942-36-5. (n.d.). ChemicalBook.

- 2-Bromo-4-fluoro-5-methyl-benzoic acid methyl ester synthesis. (n.d.). ChemicalBook.

- US9206116B2 - Process for preparing 5-biphenyl-4-amino-2-methyl pentanoic acid. (n.d.).

- Process for preparing 5-biphenyl-4-amino-2-methyl pentanoic acid. (n.d.).

- Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. (2025). Asian Journal of Green Chemistry.

- Onnuch, P., Ramagonolla, K., & Liu, R. Y. (2024). Aminative Suzuki–Miyaura coupling. Science, 383(6686), 1019–1024.

- Benzoic acid, m-nitro-, methyl ester. (n.d.). Organic Syntheses Procedure.

- Onnuch, P., Ramagonolla, K., & Liu, R. Y. (2024). Aminative Suzuki-Miyaura coupling. Science, 383(6686), 1019-1024.

- A Convenient Synthesis of Amino Acid Methyl Esters. (n.d.). PMC - NIH.

- Suzuki-Miyaura Cross-Coupling for Synthesis of Key Intermedi-Ates of Ketoprofen and Bifonazole Analogues †. (2023). Sciforum.

- 5-Amino-biphenyl-2-carboxylic acid methyl ester. (n.d.). J&W Pharmlab.

- 5-Amino-biphenyl-2-carboxylic acid methyl ester | 51990-95-5. (n.d.). Sigma-Aldrich.

- Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. (2022).

- Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls. (n.d.). PMC - NIH.

- Recent Advances in Acyl Suzuki Cross-Coupling. (2019). MDPI.

- 5-Aminopyridine-2-carboxylic acid as appropriate ligand for constructing coordination polymers with luminescence, slow magnetic relaxation and anti-cancer properties. (n.d.). PubMed.

- 2'-(Boc-aminomethyl)biphenyl-2-carboxylic acid. (n.d.). Chem-Impex.

- Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent UR

- (PDF) 5-Amino-2-methylbenzenesulfonamide. (2016).

- 2-Aminobiphenyl | C12H11N | CID 7015. (n.d.). PubChem.

- 2'-AMINO-BIPHENYL-3-CARBOXYLIC ACID METHYL ESTER | 177171-13-0. (2025).

Sources

- 1. ajgreenchem.com [ajgreenchem.com]

- 2. researchgate.net [researchgate.net]

- 3. sciforum.net [sciforum.net]

- 4. chemimpex.com [chemimpex.com]

- 5. Methyl 2-bromo-5-nitrobenzoate CAS#: 6942-36-5 [amp.chemicalbook.com]

- 6. 2-BROMO-5-NITROBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 7. byjus.com [byjus.com]

- 8. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 9. mdpi.com [mdpi.com]

- 10. rsc.org [rsc.org]

- 11. scilit.com [scilit.com]

- 12. Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. chemrxiv.org [chemrxiv.org]

- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 16. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 17. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. m.youtube.com [m.youtube.com]

- 20. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Prospective Biological Activities of 5-Amino-biphenyl-2-carboxylic acid methyl ester

For the Attention of Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Unexplored Chemical Landscape